(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Benzo[d]thiazole derivatives are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of similar compounds, such as benzo[d]imidazole-2-carboxamides, has been achieved through various methods. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been used . Another method involves the sulfa-Michael/aldol cascade reaction of (Z)-2-arylmethylidene-benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-ones and 1,4-dithiane-2,5-diol .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by FTIR and NMR (1H and 13C) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve temperature-controlled intermolecular [3 + 2] annulation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques (nuclear magnetic resonance (NMR) and infrared (IR)) and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Antimicrobial Activities
Compounds related to (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate demonstrate significant antimicrobial properties. A study by Mishra et al. (2019) synthesized a series of benzothiazole-imino-benzoic acid Schiff Bases with metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These compounds showed good antimicrobial activity against various bacterial strains causing infections in the mouth, lungs, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).
Synthesis and Characterization
Research by Mohamed (2021) and (2014) focused on the synthesis of related compounds, investigating the interaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with various derivatives. The synthesis process and the structural confirmation of these compounds were detailed, highlighting the versatility of this chemical class in producing a range of derivatives (Mohamed, 2021) (Mohamed, 2014).
Application in Biological Activity Studies
Further, a study by Uma et al. (2017) discussed the synthesis of derivatives like 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and their biological activity studies. These derivatives were evaluated for their toxicity against different bacteria, with specific compounds showing heightened activity (Uma et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S3/c1-27-15(23)9-22-12-7-6-10(30(19,25)26)8-14(12)29-18(22)21-16(24)17-20-11-4-2-3-5-13(11)28-17/h2-8H,9H2,1H3,(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUALRVBWXBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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